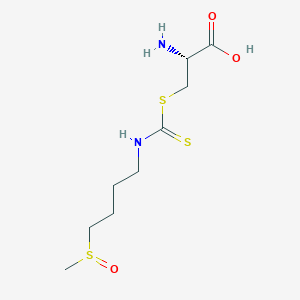
D,L-Sulforaphane L-cysteine
描述
D,L-Sulforaphane L-cysteine: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is a part of the isothiocyanate family, which is commonly found in cruciferous vegetables like broccoli, cabbage, and kale .
准备方法
Synthetic Routes and Reaction Conditions: D,L-Sulforaphane L-cysteine can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . The reaction involves the cleavage of the thioglucoside linkage in glucoraphanin to produce sulforaphane, which is then conjugated with L-cysteine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from broccoli sprouts, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . The process is optimized to maintain the stability and bioactivity of the compound.
化学反应分析
Types of Reactions: D,L-Sulforaphane L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which retain the biological activity of the parent compound .
科学研究应用
Chemistry: In chemistry, D,L-Sulforaphane L-cysteine is used as a model compound to study the reactivity of isothiocyanates and their conjugates .
Biology: In biological research, it is used to investigate the antioxidative and antitumor properties of isothiocyanates .
Medicine: Medically, this compound is explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, it is used in the formulation of dietary supplements and functional foods aimed at providing antioxidative benefits .
作用机制
D,L-Sulforaphane L-cysteine exerts its effects primarily through the induction of phase II detoxification enzymes by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This leads to the detoxification of carcinogens and protection against oxidative stress . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle in the G2/M and G1 phases .
相似化合物的比较
Sulforaphane: A natural isothiocyanate with similar antioxidative and antitumor properties.
Phenethyl Isothiocyanate: Another isothiocyanate known for its anticancer effects.
Benzyl Isothiocyanate: Exhibits strong anticancer activity by inhibiting the Akt/MAPK pathways.
Uniqueness: D,L-Sulforaphane L-cysteine is unique due to its conjugation with L-cysteine, which enhances its stability and bioavailability compared to other isothiocyanates .
属性
IUPAC Name |
(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-ISJKBYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)
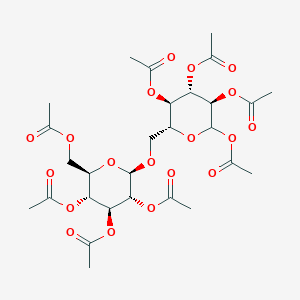

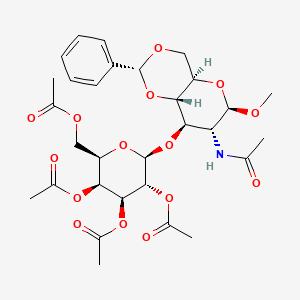
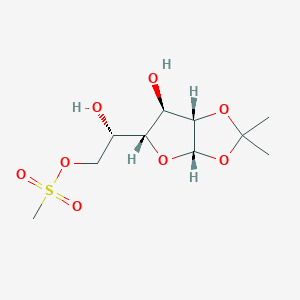
![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)
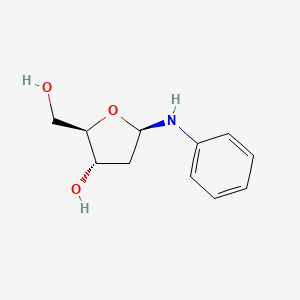
![(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8083008.png)

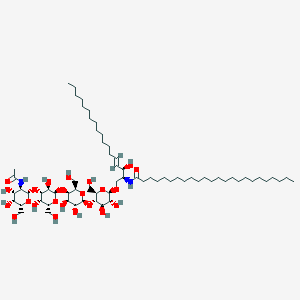

![(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE](/img/structure/B8083033.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8083053.png)
![3-{(Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol](/img/structure/B8083060.png)
